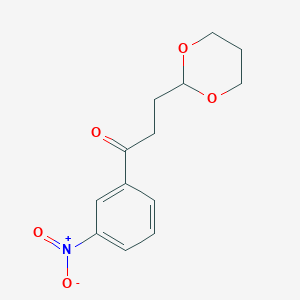

3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone

Übersicht

Beschreibung

3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone: is an organic compound featuring a dioxane ring and a nitro group attached to a propiophenone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone typically involves the formation of the dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The nitro group is introduced via nitration of the aromatic ring. Common catalysts for the dioxane formation include Brönsted or Lewis acids, such as toluenesulfonic acid or zirconium tetrachloride .

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale nitration and acetalization processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of molecular sieves or orthoesters can help in the effective removal of water during the reaction .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dioxane ring or the aromatic ring.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a nickel catalyst or sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or sulfonic acids can be used.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: The major product would be the corresponding amine.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone exhibit significant cytotoxic effects against various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis, potentially through the modulation of signaling pathways involved in cell survival and death.

Case Study: Cytotoxicity in Cancer Cell Lines

A comparative study evaluated the anticancer properties of several derivatives against breast cancer cell lines (MCF-7 and BT-474). The results indicated that some derivatives exhibited an IC50 value lower than 1 µM, showcasing potent anticancer activity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 | 0.5 |

| Derivative B | BT-474 | >10 |

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects, particularly in models of metabolic disorders. Its ability to modulate inflammatory pathways makes it a candidate for developing treatments for conditions such as type 2 diabetes.

Research Findings

In studies involving KK-A(y) type 2 diabetic mice, compounds with similar structural motifs were shown to significantly lower plasma triglyceride levels and improve lipid profiles, suggesting potential therapeutic applications in metabolic diseases .

Fluorescent Probes

Due to its unique structure, this compound can be utilized as a fluorescent probe in biological imaging. The incorporation of a dioxane ring allows for enhanced stability and specificity in targeting biological molecules.

Application Example

Recent research developed fluorescent inhibitors using dioxane derivatives, which demonstrated improved cellular uptake and prolonged inhibitory effects on target proteins involved in disease processes .

Intermediate in Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for further chemical modifications, making it valuable in the development of new pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | The nitro group can participate in electrophilic aromatic substitution reactions to form new derivatives. |

| Nucleophilic Addition | The carbonyl group allows for nucleophilic attack, facilitating the formation of various adducts. |

Development of Novel Derivatives

The versatility of the dioxane moiety enables the design of novel derivatives with tailored biological activities. Researchers are exploring modifications to enhance potency and selectivity against specific targets.

Wirkmechanismus

The mechanism of action for 3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone would depend on its specific application. In chemical reactions, the dioxane ring can act as a protecting group, stabilizing reactive intermediates. The nitro group can participate in electron-withdrawing effects, influencing the reactivity of the aromatic ring .

Vergleich Mit ähnlichen Verbindungen

- 3-(1,3-Dioxan-2-yl)aniline

- 3-(1,3-Dioxan-2-yl)phenol

- 4-(1,3-Dioxan-2-yl)-2-nitrophenol

Comparison: 3-(1,3-Dioxan-2-YL)-3’-nitropropiophenone is unique due to the presence of both a dioxane ring and a nitro group, which confer distinct chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic applications .

Biologische Aktivität

3-(1,3-Dioxan-2-YL)-3'-nitropropiophenone is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a dioxane ring and a nitro-propiophenone structure, which are crucial for its biological activity. The presence of the dioxane moiety is known to enhance solubility and bioavailability, while the nitro group can influence its interaction with biological targets.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Enzyme Modulation : The compound may interact with specific enzymes, altering their activity and influencing metabolic pathways.

- Cell Signaling Pathways : It has been suggested that such compounds can modulate cell signaling pathways, potentially impacting processes like apoptosis and cell proliferation .

- Receptor Interaction : The binding affinity to various receptors can lead to significant biological responses, including anti-cancer effects .

Antimicrobial Properties

Studies have shown that derivatives of dioxane compounds exhibit antimicrobial activities against a range of pathogens. For instance, certain analogs have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Activity

Research into the anticancer properties of related compounds reveals promising results. For example, some derivatives have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. Specific studies have indicated that these compounds can cause significant cytotoxicity in various tumor cell lines with IC50 values in the low nanomolar range.

Case Studies

- Study on Anticancer Activity :

-

Antimicrobial Efficacy :

- In another study, derivatives were tested against Mycobacterium tuberculosis. The results showed that certain compounds had an MIC (Minimum Inhibitory Concentration) as low as 16 μM against replicating bacteria and 8 μM against non-replicating bacteria, demonstrating their potential as therapeutic agents for tuberculosis .

Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

| Biological Activity | IC50/ MIC Values | Cell Lines/ Pathogens Tested |

|---|---|---|

| Anticancer | <5 nM | JeKo-1, JVM-2 (MCL lines) |

| Antimicrobial | 16 μM (replicating) | Mycobacterium tuberculosis |

| 8 μM (non-replicating) |

Eigenschaften

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-12(5-6-13-18-7-2-8-19-13)10-3-1-4-11(9-10)14(16)17/h1,3-4,9,13H,2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DADILSHUVAVFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645934 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-21-5 | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1,3-Dioxan-2-yl)-1-(3-nitrophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.